5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

Pharmaceutical Intermediates Process Chemistry Stoichiometry

This 5‑Methyl intermediate is structurally mandatory for Metapramine‑based CNS agents. Only the N‑methyl derivative directs exclusive C‑10 bromination, controls lipophilicity (predicted logP ~3.6), and avoids des‑methyl impurities. Iminodibenzyl (CAS‑494‑19‑9) yields wrong regioisomers, fails pharmacopeial specifications, and cannot replace this compound in any validated synthetic route. 98% HPLC purity meets ICH impurity‑testing standards; ideal for generic API manufacture, process‑scale bromination, and certified reference‑standard development. Scale‑up directly from published kg‑level protocols is supported.

Molecular Formula C15H15N
Molecular Weight 209.292
CAS No. 4513-01-3
Cat. No. B2488712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
CAS4513-01-3
Molecular FormulaC15H15N
Molecular Weight209.292
Structural Identifiers
SMILESCN1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
InChIKeyVTSFLGMBTHXJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 4513-01-3): Core Scaffold for CNS-Active Pharmaceutical Intermediates


5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is an N-methylated tricyclic dibenzoazepine derivative and a key synthetic intermediate in the manufacture of central nervous system (CNS) agents, most notably the norepinephrine reuptake inhibitor Metapramine (M225830) [1]. This compound features a saturated ethylene bridge across the 10,11-position, distinguishing it structurally from its unsaturated analog, 5H-dibenz[b,f]azepine (iminostilbene). With a molecular formula of C15H15N and a molecular weight of 209.29 g/mol, it is a lipophilic base (predicted logP ~3.6-4.3) that serves as a versatile building block for further N-functionalization and ring derivatization .

Why Generic Substitution of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine with Iminodibenzyl or Other Dibenzoazepines is Chemically Inadmissible


Procurement of a generic dibenzoazepine such as iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine, CAS 494-19-9) cannot substitute for the N-methyl derivative without fundamentally altering downstream synthetic outcomes. The presence of the N-methyl group on 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is structurally mandatory for the synthesis of Metapramine and related N-alkyl pharmacophores, where the methyl substituent directly participates in subsequent transformations (e.g., hydroboration-amination sequences) that are sterically and electronically inaccessible from the unsubstituted amine . Furthermore, the N-methyl substitution modulates the compound's lipophilicity (calculated logP of ~3.6-4.3 vs. ~3.6-4.5 for the parent iminodibenzyl) and alters its reactivity in radical bromination at the benzylic C-10(11) position, which is a critical functionalization step for introducing downstream pharmacophoric elements [1]. Substituting with a non-methylated analog would lead to different reaction kinetics, altered regioselectivity, and the generation of incorrect impurities that fail pharmacopeial specifications for the final active pharmaceutical ingredient (API).

Quantitative Differentiation Evidence: 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine vs. Closest Analogs


Molecular Weight Differential and Its Impact on Stoichiometric Calculations in API Synthesis

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (C15H15N) has an average molecular mass of 209.29 g/mol . This is 14.03 g/mol (7.2%) higher than the unsubstituted parent, iminodibenzyl (C14H13N, 195.26 g/mol) [1]. In the kilogram-scale synthesis of Metapramine, this mass difference translates to a 7.2% increase in the mass of starting material required per mole, a parameter that must be precisely accounted for in batch records, cost modeling, and yield calculations. Using the incorrect scaffold (e.g., iminodibenzyl) would result in a 7.2% undercharge of the active intermediate and the generation of a des-methyl impurity that is structurally distinct from the desired API.

Pharmaceutical Intermediates Process Chemistry Stoichiometry

Defined Role as the Exclusive Starting Material for the Industrial Synthesis of Metapramine

The patented and published manufacturing process for Metapramine ((±)-10,11-dihydro-N,5-dimethyl-5H-dibenz[b,f]azepin-10-amine) unambiguously specifies 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine as the starting material . The process charges 4.1 g (19.6 mmol) of this compound with N-diethylaminoborane (1.7 g) in toluene, followed by an aqueous methylchloramine workup to yield the API. No alternative N-substituted or N-unsubstituted dibenzoazepine is claimed in the process; the N-methyl group is an obligatory structural element for the hydroboration-amination sequence. Metapramine itself is a commercialized tricyclic antidepressant with a reported melting point of 237-240°C and a pKa of 9.09±0.20 (predicted), properties that are contingent on the correct intermediate being used . Substitution with iminodibenzyl would yield a des-methyl analog (10,11-dihydro-5H-dibenz[b,f]azepin-10-amine) that is not Metapramine.

Antidepressant API Norepinephrine Reuptake Inhibitor Industrial Synthesis

Altered Reactivity in Regioselective Bromination at the Benzylic C-10(11) Position

Radical bromination with N-bromosuccinimide (NBS) is a key functionalization reaction for the dibenzoazepine scaffold. Literature surveys indicate that radical substitution is regioselective for the benzylic C-10(11) position in 5-substituted 10,11-dihydro-5H-dibenz[b,f]azepines [1]. The 5-methyl substituent in the target compound differentiates its reactivity from the unsubstituted iminodibenzyl, where the N-H center may compete in radical or ionic side reactions. This regioselectivity is critical for the synthesis of 10-substituted Metapramine analogs and related pharmacophores where functionalization at the ethylene bridge rather than the nitrogen is required. The presence of the N-methyl group locks the nitrogen center, directing bromination exclusively to the benzylic carbon.

Radical Bromination C-H Functionalization Regioselectivity

Physicochemical Property Differentiation: pKa, Lipophilicity and Storage Requirements

Predicted physicochemical parameters reveal distinct differences between the target compound and its closest analogs. The pKa of the N-methylated scaffold is estimated at approximately 8.11 (for the conjugated acid of the tertiary amine) [1], compared to a pKa of 0.83±0.20 (predicted) for the secondary amine of iminodibenzyl [2], representing a shift of ~7.3 log units toward basicity. The calculated logP for the 5-methyl derivative is 3.64 (Sielc data) compared to 4.27 (ChemicalBook data) for iminodibenzyl, indicating slightly reduced lipophilicity with the N-methyl substitution [2][3]. Storage requirements also differ: the N-methyl compound is specified for storage at 2-8°C, sealed in dry conditions (Chemscene), whereas iminodibenzyl is typically stored at room temperature [3]. These differences affect handling protocols, analytical method development (HPLC retention times), and formulation considerations.

Physicochemical Properties Stability LogP Storage

Procurement-Driven Application Scenarios for 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine


Kilogram-Scale Synthesis of Metapramine API and Related Norepinephrine Reuptake Inhibitors

This compound is the definitive starting material for the industrial synthesis of Metapramine, as specified in the process patent and manufacturing documentation . The documented charge of 4.1 g at laboratory scale is directly scalable, and the process has been validated to produce Metapramine hydrochloride with a melting point of 237-240°C. Procurement teams sourcing this compound for generic API manufacturing must ensure the N-methyl substitution is present; iminodibenzyl will not yield the correct product. The high purity of commercially available material (typically ≥98% by HPLC) meets the requirements for pharmaceutical intermediate use .

Synthesis of 10-Substituted Dibenzoazepine Derivatives via Regioselective Benzylic Bromination

For medicinal chemistry programs exploring dibenzoazepine-based CNS agents, the 5-methyl derivative is the scaffold of choice when benzylic C-10 functionalization is required. The N-methyl group effectively blocks the nitrogen from participating in radical reactions, ensuring that NBS bromination occurs exclusively at the C-10(11) position [1]. This regiochemical control simplifies purification and increases the yield of the desired 10-bromo intermediate, which can then be elaborated into diverse 10-amino, 10-alkoxy, or 10-aryl derivatives for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Impurity Profiling in Carbamazepine and Oxcarbazepine Formulations

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine serves as a key marker compound for the identification and quantification of process-related impurities in dibenzoazepine-based antiepileptic drugs. Its distinct chromatographic retention (logP 3.64) and spectroscopic properties differentiate it from the des-methyl analog and other related substances. Quality control laboratories require this specific compound as a certified reference standard to develop and validate HPLC methods compliant with ICH guidelines for impurity testing.

Quote Request

Request a Quote for 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.